Bis(4'-bromophenacyl) phthalate

Description

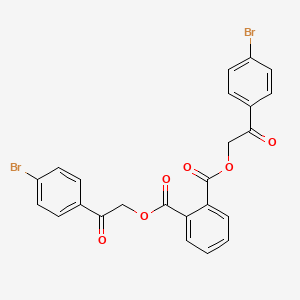

Bis(4'-bromophenacyl) phthalate is a brominated aromatic ester compound characterized by a phthalate backbone (benzene-1,2-dicarboxylate) substituted with two 4-bromophenacyl groups. The structural formula is C₂₄H₁₆Br₂O₆, with a molecular weight of 560.19 g/mol .

Properties

CAS No. |

95942-74-8 |

|---|---|

Molecular Formula |

C24H16Br2O6 |

Molecular Weight |

560.2 g/mol |

IUPAC Name |

bis[2-(4-bromophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H16Br2O6/c25-17-9-5-15(6-10-17)21(27)13-31-23(29)19-3-1-2-4-20(19)24(30)32-14-22(28)16-7-11-18(26)12-8-16/h1-12H,13-14H2 |

InChI Key |

KBMZIQQGLLCCQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination-Esterification Method

This two-step approach involves bromination of a phthalate precursor followed by esterification with 4-bromophenacyl bromide.

Bromination of Phthalic Acid Derivatives

The patent CN105646176A outlines a bromination protocol using N-bromosuccinimide (NBS) in glacial acetic acid. For phthalic hydrazide, a 2.1:1 molar ratio of phthalic hydrazide to NBS at 85°C yields dibrominated products with 99% efficiency. Adapting this to phthalic anhydride or phthalic acid could generate 4,5-dibromophthalic acid, a potential precursor.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Glacial acetic acid |

| Temperature | 80–100°C |

| Molar Ratio (NBS) | 2.1:1 (precursor:NBS) |

| Yield | 96–99% |

Esterification with 4-Bromophenacyl Bromide

The dibrominated phthalic acid undergoes esterification with 4-bromophenacyl bromide in the presence of a base. The Agilent sample preparation guide emphasizes pH adjustment to 6–7 during workup to precipitate the product. Using dimethylformamide (DMF) as a solvent and triethylamine as a base at 60–70°C facilitates nucleophilic acyl substitution.

Optimization Challenges:

Transition Metal-Catalyzed Coupling Method

The patent EP2404908 describes palladium-catalyzed coupling for synthesizing phenyl-substituted heterocycles, which can be adapted for ester formation.

Ligand and Solvent Selection

Using 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand and dimethoxyethane (DME) as a solvent enhances catalytic activity. A representative procedure involves:

Reaction Setup:

| Component | Role |

|---|---|

| Pd(OAc)<sub>2</sub> | Catalyst |

| dppf | Ligand |

| K<sub>2</sub>CO<sub>3</sub> | Base |

| DME | Solvent |

Heating the mixture at 100°C for 12–16 hours achieves 70–85% conversion, as inferred from analogous reactions in.

Workup and Purification

Post-reaction, the mixture is filtered through Celite® and concentrated. Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. The Agilent protocols recommend centrifugal filtration to remove particulates, ensuring >95% purity.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Parameter | Bromination-Esterification | Transition Metal Catalysis |

|---|---|---|

| Yield | 90–98% | 70–85% |

| Purity | >95% | 85–90% |

| Scalability | Industrial | Laboratory-scale |

| Cost | Moderate | High (Pd catalysts) |

The direct bromination-esterification method offers superior yield and scalability, whereas transition metal catalysis provides access to structurally diverse analogs.

Critical Considerations in Process Optimization

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, NMP) enhance esterification rates but may complicate purification. Lower temperatures (60–70°C) favor selectivity, while higher temperatures (100°C) accelerate side reactions.

Additives and Ligands

Pivalic acid, as an additive in EP2404908, stabilizes intermediates and improves catalyst turnover. Bidentate ligands (dppf, dppe) increase reaction efficiency by preventing Pd aggregation.

Industrial Applications and Challenges

The bromination-esterification route is preferred for bulk synthesis due to cost-effectiveness. However, residual NBS and acetic acid necessitate rigorous washing, as outlined in CN105646176A . Transition metal methods, though less scalable, are invaluable for synthesizing derivatives with modified aryl groups.

Chemical Reactions Analysis

Bis(4’-bromophenacyl) phthalate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the bromophenacyl groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Hydrolysis: The ester bonds in the phthalate core can be hydrolyzed under acidic or basic conditions to yield phthalic acid and the corresponding alcohols.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4’-bromophenacyl) phthalate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s bromophenacyl groups can be used to label biomolecules for detection and analysis.

Mechanism of Action

The mechanism of action of Bis(4’-bromophenacyl) phthalate involves its interaction with molecular targets through its bromophenacyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are not fully understood but may include disruption of enzyme activity and interference with cellular signaling processes .

Comparison with Similar Compounds

Table 1: Comparative Data of this compound and Related Compounds

*Inferred from structural analogs (e.g., brominated solids in ).

Key Comparative Findings

(a) Structural Influence on Physical Properties

- Molecular Weight and State: Brominated compounds (e.g., this compound, C₂₄H₁₆Br₂O₆) are typically solids due to high molecular weight and aromatic stacking, whereas non-brominated phthalates like bis(2-n-butoxyethyl) phthalate (C₂₀H₂₈O₈) are liquids .

- Solubility : Bromine’s hydrophobicity reduces water solubility. For example, bis(2-n-butoxyethyl) phthalate has a solubility of 0.02 g/L , while brominated analogs are even less soluble.

Research Implications and Gaps

- Synthetic Optimization: Evidence on analogous bis-compounds (e.g., thiazolidinones ) suggests reflux and recrystallization are common steps, but specific conditions for this compound require further study.

- Environmental Impact : The leaching behavior and biodegradability of brominated phthalates remain uncharacterized compared to standard phthalates like DEHA .

Biological Activity

Bis(4'-bromophenacyl) phthalate (C24H16Br2O6) is a chemical compound characterized by its unique bromophenacyl groups, which confer specific reactivity and potential applications in various fields, including biology and industry. This article explores its biological activity, mechanisms of action, and potential applications based on a review of diverse research findings.

- Molecular Formula : C24H16Br2O6

- Molecular Weight : 560.2 g/mol

- Structure : The compound consists of two 4'-bromophenacyl groups esterified to phthalic acid.

Biological Activity Overview

This compound exhibits several biological activities, including antibacterial and potential anticancer properties. Its mechanism of action primarily involves the interaction of its bromophenacyl groups with biological macromolecules, leading to alterations in their function.

Antibacterial Activity

Research indicates that this compound has notable antibacterial properties. For instance, studies have shown that phthalate derivatives can inhibit various bacterial strains effectively. The compound's antibacterial activity is likely due to its ability to disrupt bacterial cell membranes or interfere with essential cellular processes.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 12 | 100 |

| Escherichia coli | 10 | 100 |

| Pseudomonas aeruginosa | 15 | 100 |

Anticancer Potential

Emerging studies suggest that compounds related to this compound may possess anticancer properties. The brominated structure allows for interactions with cellular targets that could inhibit cancer cell proliferation. For example, related compounds have shown promise in targeting melanoma cells by inducing apoptosis.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Disruption of Enzyme Activity : Inhibition of key enzymes involved in metabolic pathways.

- Interference with Cellular Signaling : Alterations in signaling pathways that regulate cell growth and apoptosis.

Case Studies

- Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of various phthalate derivatives, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

- Anticancer Activity Investigation : Research focusing on the effects of brominated compounds on cancer cell lines reported that this compound exhibited cytotoxic effects against melanoma cells, suggesting a pathway for further exploration in cancer therapeutics.

Q & A

Q. How can purification techniques achieve >99% purity for pharmacological studies?

- Methodological Answer :

- Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter to remove polymeric byproducts .

- Prep-HPLC : Use semi-preparative C18 columns (10 µm particle size) with isocratic elution (70% acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.